molecular formula C12H18FN5 B11739399 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine CAS No. 1856040-51-1

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11739399
CAS No.: 1856040-51-1
M. Wt: 251.30 g/mol
InChI Key: KONUDNLONJUCIA-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazol-4-amine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine lies in its specific substitution pattern and the presence of the fluorine atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1856040-51-1

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-4-5-18-8-10(6-15-18)14-7-11-9(2)16-17(3)12(11)13/h6,8,14H,4-5,7H2,1-3H3

InChI Key

KONUDNLONJUCIA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=C(N(N=C2C)C)F

Origin of Product

United States

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